N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2.2ClH/c1-3-23-7-6-20-18(23)24-10-8-22(9-11-24)13-17(25)21-15-12-14(19)4-5-16(15)26-2;;/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,25);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDLHKLWMYFNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which features a chloro-substituted methoxyphenyl group linked to an imidazole-containing piperazine moiety. Its molecular weight is approximately 265.74 g/mol, indicating a moderate size for pharmacological activity.
Antimicrobial Activity
Research has shown that compounds containing imidazole and piperazine structures often exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been evaluated against various bacterial strains:
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| P. aeruginosa | 19 |
| B. subtilis | 21 |
| S. aureus | 28 |
These results indicate that the compound's structure may contribute to its efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's biological activity extends to anticancer properties as well. Studies have indicated that imidazole derivatives can influence cell proliferation and induce apoptosis in cancer cell lines. For example, in assays using mouse splenocytes, certain derivatives were able to rescue immune cells from apoptosis effectively:
| Concentration (nM) | % Cell Rescue |
|---|---|
| 100 | 92 |
This suggests a promising therapeutic potential in cancer treatment, particularly in modulating immune responses .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Receptor Activity : It could act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis .
- Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Study on Antimicrobial Efficacy
In a comparative study of various imidazole derivatives, this compound was found to exhibit superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics . This positions the compound as a potential candidate for further development into therapeutic agents.
Evaluation of Anticancer Effects
A recent investigation into the anticancer effects of this compound demonstrated significant inhibition of cell growth in several cancer cell lines, including breast and prostate cancer models. The study reported an IC50 value indicating effective concentration levels for inducing cytotoxicity .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₃₃ClN₃O₂·2HCl
- Molecular Weight : 367.36 g/mol
The structure features a chloro-substituted methoxyphenyl group attached to a piperazine ring, which is further substituted with an ethyl-imidazole moiety. This unique structure contributes to its biological activity.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects. The imidazole and piperazine moieties are often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. For instance, studies have shown that piperazine derivatives can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety symptoms .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing imidazole rings have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that related compounds can effectively target cancer cell lines, suggesting potential for further exploration in cancer therapy .
Antimicrobial Activity
The presence of the chloro and methoxy groups in the structure may confer antimicrobial properties. Research has indicated that halogenated compounds can exhibit significant antibacterial and antifungal activities. Studies on similar compounds have shown effectiveness against a range of pathogens, making this compound a candidate for further antimicrobial research .
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues from Molecules (2012)
details five acetamide-piperazine derivatives with imidazo[2,1-b]thiazole or pyridine substituents. Key differences from the target compound include:
Comparative Data Table :
Pharmacologically Relevant Analogs ()
Compound 4 (2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) shares an imidazole-thioacetamide scaffold. Unlike the target, it lacks a piperazine ring but demonstrates COX1/2 inhibition , suggesting acetamide-imidazole hybrids may target inflammatory pathways .
Comparison :
- Bioactivity : The target’s piperazine moiety could confer distinct binding interactions (e.g., with serotonin or dopamine receptors) compared to Compound 4’s thiazole group.
- Synthesis : Both compounds use potassium carbonate-mediated coupling, but the target’s dihydrochloride salt requires additional purification steps .
Piperazine-Acetamide Derivatives ( and )
describes 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride (CAS 1323501-76-3), which differs from the target only in its 4-fluorobenzyl vs. 5-chloro-2-methoxyphenyl group. This minor substitution alters:
Agrochemical Chloroacetamides ()
Compounds like metazachlor and dimethachlor are structurally simpler chloroacetamides used as herbicides. Unlike the target, they lack piperazine-imidazole systems, highlighting divergent applications:
- Functional Groups : Target’s piperazine-imidazole suggests CNS or antimicrobial activity, whereas agrochemicals prioritize chloro and alkyl groups for plant enzyme inhibition .
Critical Analysis of Structural Trends
- Piperazine Role : Present in the target and compounds, piperazine enhances solubility and enables hydrogen bonding with biological targets.
- Substituent Impact :
- Chloro-Methoxyphenyl : May improve binding to aromatic-rich enzyme pockets (e.g., kinases).
- Ethylimidazole : Could mimic histidine in enzyme active sites, as seen in COX inhibitors .
Preparation Methods
Reaction Conditions
The reaction yields 4-(1-ethyl-1H-imidazol-2-yl)piperazine as a free base, which is isolated via extraction with dilute hydrochloric acid and subsequent basification with sodium hydroxide.
Formation of 2-Chloro-N-(5-Chloro-2-Methoxyphenyl)Acetamide
The acetamide bridge is introduced by coupling 5-chloro-2-methoxyaniline with chloroacetyl chloride. This step follows protocols from WO2019016828A1, which describes similar amidation reactions.
Procedure
-
Activation : 5-Chloro-2-methoxyaniline (1.0 equiv) is dissolved in dichloromethane (DCM) with TEA (1.2 equiv) at 0°C.
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Acylation : Chloroacetyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 2–4 hours.
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Workup : The product is extracted with DCM, washed with brine, and dried over anhydrous sodium sulfate.
Yield: 85–90% as a white solid.
Coupling of Piperazine-Imidazole Intermediate with Chloroacetamide
The key step involves substituting the chloride in 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide with the piperazine-imidazole intermediate. This reaction is adapted from MDPI’s optimization study on imidazole derivatives.
Reaction Parameters
-
Catalyst : None required; reaction proceeds via SN2 mechanism.
The crude product is purified via column chromatography (SiO₂, eluent: chloroform/methanol 95:5) to yield the free base.
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt using ethanolic HCl, as described in US4525358A.
Procedure
-
Acid Addition : The free base (1.0 equiv) is dissolved in ethanol, and 5.1 N ethanolic HCl (2.2 equiv) is added dropwise at 0°C.
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Crystallization : The mixture is stirred for 30 minutes, and the precipitate is filtered and washed with cold ethanol.
-
Drying : The solid is dried under vacuum at 40°C for 24 hours.
Characterization Data :
-
Molecular Formula : C₁₉H₂₅Cl₂N₅O₂·2HCl.
Optimization and Challenges
Solvent Selection
Q & A
Q. What strategies mitigate off-target effects in cell-based assays?
- Methodology :
- Counter-screening : Test against related enzymes (e.g., COX-1 vs. COX-2) .
- CRISPR knockdown : Silence the target gene in cell lines (e.g., HeLa) to confirm on-target cytotoxicity .
- Proteome profiling : Use affinity pulldown with biotinylated compound and MS/MS to identify unintended binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
